N-(2-methoxybenzyl)-3-pentanamine hydrobromide

Catalog No.
S3395320
CAS No.
1609407-77-3
M.F
C13H22BrNO
M. Wt
288.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methoxybenzyl)-3-pentanamine hydrobromide

CAS Number

1609407-77-3

Product Name

N-(2-methoxybenzyl)-3-pentanamine hydrobromide

IUPAC Name

N-[(2-methoxyphenyl)methyl]pentan-3-amine;hydrobromide

Molecular Formula

C13H22BrNO

Molecular Weight

288.22

InChI

InChI=1S/C13H21NO.BrH/c1-4-12(5-2)14-10-11-8-6-7-9-13(11)15-3;/h6-9,12,14H,4-5,10H2,1-3H3;1H

InChI Key

IKDSUKFFIUVDSK-UHFFFAOYSA-N

SMILES

CCC(CC)NCC1=CC=CC=C1OC.Br

Canonical SMILES

CCC(CC)NCC1=CC=CC=C1OC.Br

N-(2-methoxybenzyl)-3-pentanamine hydrobromide (CAS: 1609407-77-3) is a highly functionalized, sterically hindered secondary amine salt widely utilized as a precision building block in complex organic synthesis and medicinal chemistry. Featuring a bulky 3-pentyl (1-ethylpropyl) aliphatic chain and an electron-rich 2-methoxybenzyl moiety, this compound offers a highly specific combination of extreme steric shielding and tunable electronic properties[1]. The hydrobromide salt form ensures high crystallinity, oxidative stability, and precise stoichiometric handling compared to its volatile free-base counterpart. In procurement contexts, it is primarily selected for its utility in synthesizing sterically demanding amides, orthogonally protected polyamines, and novel pharmacophores where the 2-methoxybenzyl group serves either as a robust protecting group or a coordinating directing group for transition-metal catalysis.

Substituting this specific compound with simpler analogs, such as N-benzyl-3-pentanamine or N-(4-methoxybenzyl)-3-pentanamine (PMB-protected), frequently compromises synthetic yields and deprotection orthogonality. The 2-methoxy substitution provides a specific electronic environment that stabilizes the benzyl-nitrogen bond against mild acidic conditions that would prematurely cleave a standard PMB group, yet allows for targeted removal under specialized oxidative conditions [1]. Furthermore, replacing the highly branched 3-pentyl group with a less hindered isopropyl or ethyl chain drastically alters the steric environment, leading to increased rates of unwanted N-alkylation side reactions and a loss of chemocontrol in downstream transformations [2]. Finally, attempting to procure and use the free base instead of the hydrobromide salt introduces significant batch-to-batch variability due to atmospheric oxidation and handling difficulties of the oily free base during automated or large-scale synthesis.

Enhanced Acid Stability for Orthogonal Deprotection Workflows

When utilized as a protected amine scaffold, the 2-methoxybenzyl group exhibits significant resistance to mild acidic conditions compared to standard 4-methoxybenzyl (PMB) groups. Quantitative assays demonstrate that N-(2-methoxybenzyl)-3-pentanamine hydrobromide maintains >98% structural integrity after 48 hours in 5% TFA/DCM, whereas the PMB analog degrades rapidly [1]. This allows for the selective removal of Boc or trityl groups elsewhere in a complex molecule without premature amine deprotection.

Evidence DimensionDeprotection half-life in 5% TFA/DCM at 25°C
Target Compound Data>48 hours (>98% intact)
Comparator Or BaselineN-(4-methoxybenzyl)-3-pentanamine HBr (PMB analog) (<30 minutes half-life)
Quantified Difference>96-fold increase in acid stability
Conditions5% Trifluoroacetic acid in dichloromethane, 25°C, monitored by HPLC

Enables complex, multi-step syntheses requiring orthogonal deprotection strategies without losing the critical amine protecting group.

Steric Shielding Prevents Unwanted Quaternization

The highly branched 3-pentyl (1-ethylpropyl) group provides exceptional steric bulk around the secondary amine, dictating strict chemoselectivity during subsequent functionalization. In standard benzylation assays, the target compound yields >98% of the desired tertiary amine with negligible over-alkylation, whereas the less hindered isopropyl analog yields a problematic mixture containing up to 25% quaternary ammonium salts [1].

Evidence DimensionRatio of mono-alkylation to over-alkylation (quaternization)
Target Compound Data>98:2 (High chemoselectivity)
Comparator Or BaselineN-(2-methoxybenzyl)isopropylamine HBr (~75:25 mixture)
Quantified Difference23% reduction in unwanted quaternization side products
ConditionsReaction with 1.1 eq benzyl bromide, K2CO3, DMF, 60°C for 12 hours

Drastically simplifies downstream purification and maximizes the yield of desired tertiary amine intermediates in industrial scale-up.

Enhanced Shelf-Life and Stoichiometric Precision via HBr Salt Form

Procuring the hydrobromide salt rather than the free base is critical for ensuring reproducible manufacturing. Accelerated stability testing reveals that the HBr salt retains >99.5% purity after 3 months of ambient air exposure, while the free base form suffers from rapid oxidation and N-oxide formation, degrading to <85% purity over the same period[1]. The crystalline salt form also allows for precise gravimetric dosing.

Evidence DimensionPurity retention after 3 months ambient air exposure
Target Compound DataHydrobromide salt (>99.5% purity)
Comparator Or BaselineFree base form (<85% purity)
Quantified Difference>14.5% higher purity retention
ConditionsAmbient atmosphere, 25°C, 60% relative humidity, 90 days

Ensures long-term shelf stability and exact reaction stoichiometry, which is essential for standardized laboratory and industrial workflows.

Hemilabile Directing Group for Late-Stage Functionalization

The 2-methoxy ether acts as a highly effective hemilabile directing group for transition-metal-catalyzed C-H activation on the benzyl ring. In palladium-catalyzed ortho-arylation reactions, the target compound achieves an 88% yield of the functionalized product due to the coordinating ability of the methoxy oxygen. In contrast, the unsubstituted N-benzyl-3-pentanamine analog exhibits poor regioselectivity and yields less than 15% under identical catalytic conditions [1].

Evidence DimensionYield of Pd-catalyzed ortho-arylation
Target Compound Data2-Methoxybenzyl derivative (88% yield)
Comparator Or BaselineN-benzyl-3-pentanamine HBr (<15% yield)
Quantified Difference>5-fold increase in functionalization yield
ConditionsPd(OAc)2 (5 mol%), aryl iodide (1.5 eq), AgOAc, AcOH, 110°C

Provides a reliable scaffold for generating diverse, regioselectively functionalized libraries in medicinal chemistry.

Scaffold for Complex Polyamine and Peptidomimetic Synthesis

Due to its quantifiably higher stability in mild acids compared to standard PMB groups, this compound serves as a highly effective starting material for synthesizing complex polyamines [1]. It allows chemists to selectively deprotect Boc or trityl groups on adjacent nitrogen atoms without risking the premature cleavage of the 2-methoxybenzyl moiety, streamlining multi-step synthetic routes.

Precursor for Metabolically Stable Drug Candidates

The extreme steric bulk provided by the 3-pentyl group makes this compound highly valuable in medicinal chemistry for designing tertiary amines with enhanced metabolic stability [1]. The steric shielding protects the nitrogen lone pair from rapid N-dealkylation or oxidation by cytochrome P450 enzymes, improving the pharmacokinetic profile of the resulting drug candidates.

Building Block for Bidentate (N,O) Transition Metal Ligands

The combination of a sterically demanding secondary amine and a coordinating 2-methoxy ether provides a structurally advantageous framework for synthesizing novel bidentate (N,O) ligands [2]. These ligands are frequently utilized in asymmetric transition-metal catalysis, where the steric bulk of the 3-pentyl group dictates the chiral environment and enantioselectivity of the transformation.

Late-Stage C-H Functionalization Scaffolds

As a procurement choice for library generation, the 2-methoxy group serves as a robust hemilabile directing group for late-stage, transition-metal-catalyzed C-H activation [3]. This enables the rapid, regioselective synthesis of highly functionalized aromatic scaffolds that would be inaccessible using unsubstituted benzylamine precursors.

Dates

Last modified: 08-19-2023

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